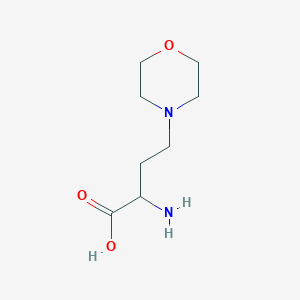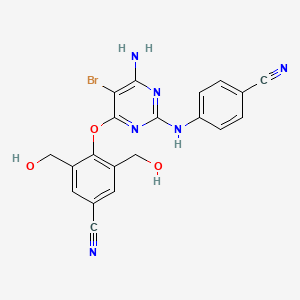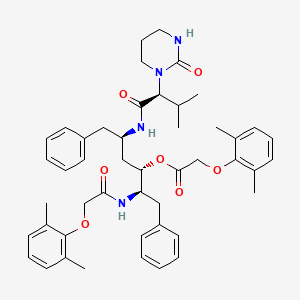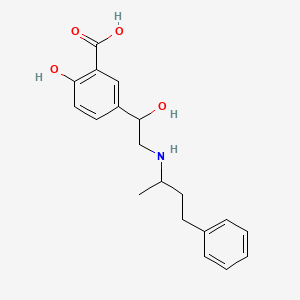
Labetalol Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Labetalol Impurity A, also known as 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a chemical compound that serves as an impurity reference standard for labetalol hydrochloride. Labetalol is a medication used to treat high blood pressure by blocking alpha and beta-adrenergic receptors. Impurities like this compound are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .
作用機序
Mode of Action
Labetalol Acid interacts with its targets by antagonizing various adrenergic receptors . This interaction results in a decrease in blood pressure . The compound’s action is long-lasting, as it is generally administered twice daily .
Biochemical Pathways
It is known that the compound’s antagonistic action on adrenergic receptors leads to a decrease in blood pressure . This suggests that it may affect pathways related to cardiovascular function and blood pressure regulation.
Pharmacokinetics
Labetalol is absorbed rapidly after oral administration, with peak plasma concentrations generally being achieved within 2 hours . .
Result of Action
The primary molecular and cellular effect of Labetalol Acid’s action is a decrease in blood pressure . This is achieved through its antagonistic action on adrenergic receptors, which leads to a reduction in heart rate and the relaxation of smooth muscles .
Action Environment
The action, efficacy, and stability of Labetalol Acid can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
生化学分析
Cellular Effects
It is known that Labetalol, the parent compound, can cause damage to organs through prolonged or repeated exposure
Molecular Mechanism
Labetalol, the parent compound, is known to block the actions of certain endogenous chemicals such as adrenaline on the heart and blood vessels . This blocking action results in the lowering of the heart rate, blood pressure, and also reducing the work-strain .
Metabolic Pathways
Labetalol, the parent compound, is known to be metabolized to glucuronide metabolites .
準備方法
The preparation of Labetalol Impurity A involves several steps:
Dissolution: The starting material, A-1, is dissolved in an organic solvent.
Bromination: The dissolved A-1 reacts with a brominating reagent to form A-2.
Purification: The product A-2 is then purified to obtain this compound.
This method is advantageous due to its controllable reaction conditions, high stability, and high purity of the final product. The process is straightforward, involving simple steps and convenient post-treatment and purification .
化学反応の分析
Labetalol Impurity A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Labetalol Impurity A is primarily used as a reference standard in laboratory tests to ensure the quality and consistency of labetalol hydrochloride. It is used in:
Pharmaceutical Research: To study the stability, efficacy, and safety of labetalol hydrochloride.
Analytical Chemistry: To develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical products.
Quality Control: To ensure that labetalol hydrochloride meets the required standards for purity and potency
特性
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBUYRWVQLOXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391051-99-2 |
Source


|
| Record name | Labetalol acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LABETALOL ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

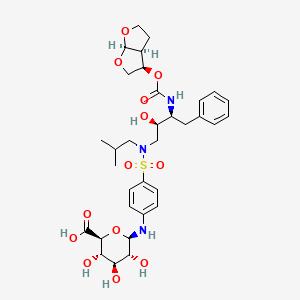
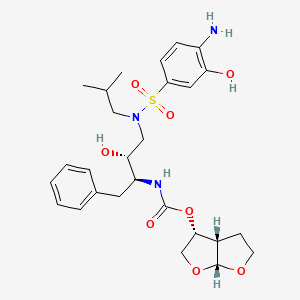
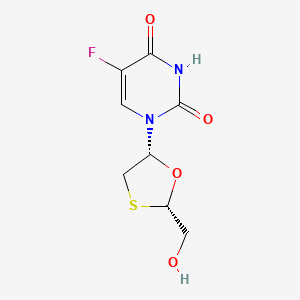
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
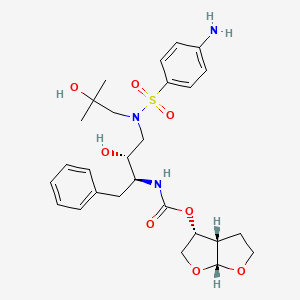
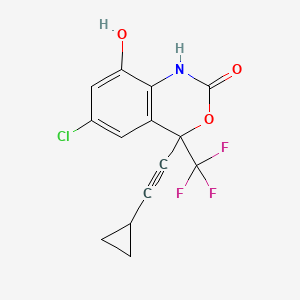
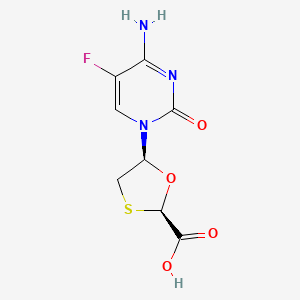
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B600901.png)
